molecular formula C10H6N2O B1519490 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile CAS No. 90947-07-2

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Cat. No.: B1519490
CAS No.: 90947-07-2
M. Wt: 170.17 g/mol
InChI Key: KQUKHTDJZHDLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile is a chemical compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol. This compound is part of the isoquinoline family, which consists of heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines, differing primarily in the position of the nitrogen atom within the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile can be synthesized through various synthetic routes. One common method involves the cyclization of 1,2-diaminobenzene with chloroform in the presence of a strong base. The reaction conditions typically require heating and the use of a solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions that involve the use of catalysts to improve yield and efficiency. The production process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinoline derivatives.

  • Reduction: Reduction reactions typically result in the formation of isoquinoline derivatives.

  • Substitution: Substitution reactions can produce various cyano-substituted isoquinolines.

Scientific Research Applications

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents.

  • Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile is similar to other isoquinoline derivatives, such as isoquinoline itself, quinoline, and 1-oxoisoquinoline. its unique structural features, such as the presence of the cyano group at the 5-position, distinguish it from these compounds. These differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • Isoquinoline

  • Quinoline

  • 1-oxoisoquinoline

  • 1,2,3,4-tetrahydroisoquinoline

Properties

IUPAC Name

1-oxo-2H-isoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUKHTDJZHDLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC(=O)C2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654947
Record name 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90947-07-2
Record name 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.